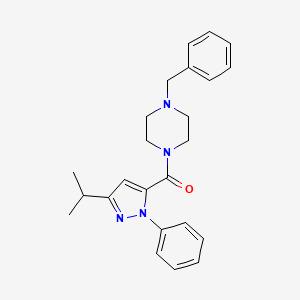![molecular formula C18H17N5O B11136863 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11136863.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The indazole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The final step involves the coupling of the benzimidazole and indazole moieties through a carboxamide linkage, often using reagents like carbonyldiimidazole or similar coupling agents .
Chemical Reactions Analysis
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can be compared with other benzimidazole derivatives, such as:
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also exhibits antimicrobial and anticancer activities but differs in its structural features and specific applications.
2-(1-Hydroxyethyl)benzimidazole: Known for its antifungal properties, this compound has a simpler structure and different biological activities compared to this compound.
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-23-15-9-5-2-6-12(15)17(22-23)18(24)19-11-10-16-20-13-7-3-4-8-14(13)21-16/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21) |
InChI Key |
BNYUMQOYHYWPFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one](/img/structure/B11136783.png)
![N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide](/img/structure/B11136787.png)
![1-[3-(diethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136791.png)
![N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11136795.png)
![N-{2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B11136812.png)
![2-[4-(4-methoxyphenyl)piperazino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136816.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11136818.png)
methanone](/img/structure/B11136823.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136830.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)


![N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11136876.png)
